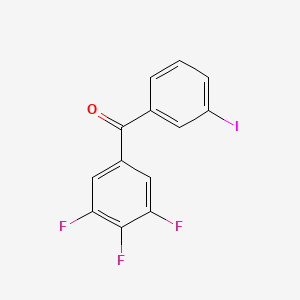

3-Iodo-3',4',5'-trifluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Iodo-3’,4’,5’-trifluorobenzophenone is an organic compound with the molecular formula C13H6F3IO. It is a derivative of benzophenone, where the phenyl rings are substituted with iodine and fluorine atoms.

Méthodes De Préparation

The synthesis of 3-Iodo-3’,4’,5’-trifluorobenzophenone typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.

Fluorination: The fluorine atoms are introduced via nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride.

Coupling Reaction: The final step involves coupling the iodinated and fluorinated benzene derivatives to form the benzophenone structure.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

3-Iodo-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex organic molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Chemical Properties and Behavior

The molecular formula of 3-Iodo-3',4',5'-trifluorobenzophenone is C13H6F3IO. It features a benzophenone structure with iodine and fluorine substitutions that influence its reactivity and interactions with other molecules. The compound can undergo several chemical reactions, including:

- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols.

- Oxidation and Reduction : It can be oxidized to form ketones or reduced to alcohols.

- Coupling Reactions : Participates in cross-coupling reactions like Suzuki or Heck reactions to synthesize complex organic molecules .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for the development of new compounds with desired biological activities. For instance, it has been utilized in synthesizing functionalized poly(ether ether ketone) through nucleophilic aromatic substitution, demonstrating its versatility in creating polymers with tailored properties .

Biological Studies

The compound is valuable in biological research due to its ability to form stable complexes with biological molecules. It can be employed in studies focusing on enzyme inhibition and protein-ligand interactions. For example, research has indicated that halogenated benzophenones can act as potent inhibitors of certain enzymes, which could lead to the development of new therapeutic agents .

Material Science

In material science, this compound is used to produce specialty chemicals and materials with unique properties. Its application in creating polymers that exhibit enhanced thermal stability and solubility has been documented, making it suitable for high-performance applications .

Case Study 1: Functionalized Poly(ether ether ketone)

A study focused on the synthesis of functionalized poly(ether ether ketone) using this compound demonstrated its effectiveness in creating semi-crystalline materials with solubility in various organic solvents. The research highlighted the nucleophilic aromatic substitution method as a key technique for modifying the compound's properties .

Case Study 2: Enzyme Inhibition

Another significant study investigated the enzyme inhibition properties of halogenated benzophenones, including this compound. The findings revealed that this compound could effectively inhibit specific enzymes linked to various diseases, suggesting its potential as a lead compound in drug development .

Mécanisme D'action

The mechanism by which 3-Iodo-3’,4’,5’-trifluorobenzophenone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparaison Avec Des Composés Similaires

3-Iodo-3’,4’,5’-trifluorobenzophenone can be compared with other halogenated benzophenones, such as:

3-Iodo-4’,5’-difluorobenzophenone: Similar structure but with one less fluorine atom.

3-Bromo-3’,4’,5’-trifluorobenzophenone: Bromine instead of iodine.

3-Chloro-3’,4’,5’-trifluorobenzophenone: Chlorine instead of iodine.

The uniqueness of 3-Iodo-3’,4’,5’-trifluorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .

Activité Biologique

3-Iodo-3',4',5'-trifluorobenzophenone is a synthetic compound that has gained attention due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of iodine and trifluoromethyl groups, which can significantly influence its reactivity and interactions with biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C13H6F3I

- Molecular Weight : 348.09 g/mol

- Melting Point : Not explicitly stated in the sources but generally falls within the range of similar compounds.

- Solubility : Soluble in organic solvents such as DMSO and acetone.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the iodine atom can facilitate halogen bonding, enhancing binding affinity to target sites. The trifluoromethyl groups may also contribute to lipophilicity, allowing for better membrane penetration.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of halogenated compounds, including derivatives of benzophenone. For instance, a study highlighted that compounds with similar structures exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds ranged from 37 to 124 μg/mL against Candida albicans .

Anticancer Activity

Research indicates that halogenated benzophenones can inhibit cancer cell proliferation. A study on structurally related compounds showed varying antiproliferative effects against different cancer cell lines, including HepG2 (liver cancer), Caco-2 (colon cancer), and MG63 (osteosarcoma). The IC50 values reported for these compounds ranged from 2.92 to 4.38 μM . This suggests that this compound may possess similar anticancer properties.

Antioxidant Activity

The antioxidant potential of halogenated compounds has been well-documented. Compounds with trifluoromethyl groups often exhibit enhanced radical scavenging activities due to their ability to stabilize free radicals. In comparative studies, compounds with similar structures showed EC50 values ranging from 19 to 31 μg/mL for antioxidant activity .

Case Studies

Propriétés

IUPAC Name |

(3-iodophenyl)-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F3IO/c14-10-5-8(6-11(15)12(10)16)13(18)7-2-1-3-9(17)4-7/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHJLXJCWINXBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C(=C2)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F3IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.